molecular formula C21H26FN3O4S B2948111 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide CAS No. 897618-22-3

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

Cat. No. B2948111
CAS RN: 897618-22-3
M. Wt: 435.51
InChI Key: KOECXJAUNSIKST-UHFFFAOYSA-N
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Description

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide, also known as FMPA, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide binds to a specific site on the TRPV1 channel, causing a conformational change that inhibits the channel's function. This leads to a decrease in the sensation of pain and heat.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on TRPV1 channels, with little to no effect on other ion channels. This makes it a useful tool for studying the function of TRPV1 without interfering with other ion channels. This compound has also been shown to have a long duration of action, making it useful for studying the long-term effects of TRPV1 inhibition.

Advantages and Limitations for Lab Experiments

The selective nature and long duration of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide make it a useful tool for studying the function of TRPV1 channels in lab experiments. However, this compound has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.

Future Directions

Future research on N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide could focus on optimizing its dosing and delivery methods to minimize off-target effects and increase its effectiveness as a tool for studying TRPV1 function. Additionally, this compound could be used to study the role of TRPV1 in other physiological processes beyond pain and heat sensation. Overall, this compound shows promise as a useful tool for scientific research on ion channels and their function in the body.

Synthesis Methods

The synthesis method of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide involves the reaction of 2-(m-tolyloxy)acetic acid with thionyl chloride to form 2-(m-tolyloxy)acetyl chloride. This is then reacted with N-(2-aminoethyl)-4-(2-fluorophenyl)piperazine to form this compound. The synthesis method has been optimized to achieve high yields of this compound with high purity.

Scientific Research Applications

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide has been used in scientific research for its potential as a tool for studying the function of certain proteins in the body. Specifically, this compound has been used to study the function of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is involved in the sensation of pain and heat, and this compound has been shown to selectively inhibit this channel.

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-17-5-4-6-18(15-17)29-16-21(26)23-9-14-30(27,28)25-12-10-24(11-13-25)20-8-3-2-7-19(20)22/h2-8,15H,9-14,16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOECXJAUNSIKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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